molecular formula C15H16N2O5S B4106397 N-benzyl-4-methoxy-N-methyl-3-nitrobenzenesulfonamide

N-benzyl-4-methoxy-N-methyl-3-nitrobenzenesulfonamide

Cat. No. B4106397
M. Wt: 336.4 g/mol
InChI Key: XULWSEOMRJVCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-methoxy-N-methyl-3-nitrobenzenesulfonamide, also known as BZNMS, is a sulfonamide derivative that has gained attention in recent years for its potential use in scientific research. This compound has shown promising results in various studies, particularly in the field of neuroscience.

Scientific Research Applications

N-benzyl-4-methoxy-N-methyl-3-nitrobenzenesulfonamide has been shown to have potential applications in various fields of scientific research. In neuroscience, it has been found to act as a potent and selective inhibitor of the Nav1.7 sodium channel, which is implicated in pain perception. This makes N-benzyl-4-methoxy-N-methyl-3-nitrobenzenesulfonamide a potential candidate for the development of new analgesics. Additionally, N-benzyl-4-methoxy-N-methyl-3-nitrobenzenesulfonamide has been shown to have anticonvulsant properties, making it a potential treatment option for epilepsy.

Mechanism of Action

N-benzyl-4-methoxy-N-methyl-3-nitrobenzenesulfonamide acts as a sodium channel blocker, specifically targeting the Nav1.7 channel. By blocking this channel, N-benzyl-4-methoxy-N-methyl-3-nitrobenzenesulfonamide can reduce the transmission of pain signals, leading to its potential use as an analgesic. Additionally, N-benzyl-4-methoxy-N-methyl-3-nitrobenzenesulfonamide has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects:
N-benzyl-4-methoxy-N-methyl-3-nitrobenzenesulfonamide has been found to have minimal toxicity and side effects in animal studies. It has been shown to be well-tolerated and does not produce significant changes in heart rate or blood pressure. However, further studies are needed to fully understand the long-term effects of N-benzyl-4-methoxy-N-methyl-3-nitrobenzenesulfonamide on the body.

Advantages and Limitations for Lab Experiments

One advantage of N-benzyl-4-methoxy-N-methyl-3-nitrobenzenesulfonamide is its high potency and selectivity for the Nav1.7 channel. This makes it a valuable tool for studying pain perception and developing new analgesics. Additionally, N-benzyl-4-methoxy-N-methyl-3-nitrobenzenesulfonamide has been found to have anticonvulsant properties, making it useful for studying epilepsy. However, limitations include the need for further studies to fully understand its long-term effects and potential side effects.

Future Directions

For N-benzyl-4-methoxy-N-methyl-3-nitrobenzenesulfonamide research include further studies on its long-term effects and potential side effects. Additionally, N-benzyl-4-methoxy-N-methyl-3-nitrobenzenesulfonamide could be further explored as a potential treatment option for pain and epilepsy. Further research could also focus on developing new analogs of N-benzyl-4-methoxy-N-methyl-3-nitrobenzenesulfonamide with improved potency and selectivity for the Nav1.7 channel. Overall, N-benzyl-4-methoxy-N-methyl-3-nitrobenzenesulfonamide shows promise as a valuable tool for scientific research and has the potential to lead to the development of new treatments for various conditions.

properties

IUPAC Name

N-benzyl-4-methoxy-N-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-16(11-12-6-4-3-5-7-12)23(20,21)13-8-9-15(22-2)14(10-13)17(18)19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULWSEOMRJVCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-4-methoxy-N-methyl-3-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-4-methoxy-N-methyl-3-nitrobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-4-methoxy-N-methyl-3-nitrobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-4-methoxy-N-methyl-3-nitrobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-4-methoxy-N-methyl-3-nitrobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-4-methoxy-N-methyl-3-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.